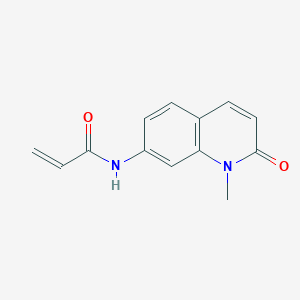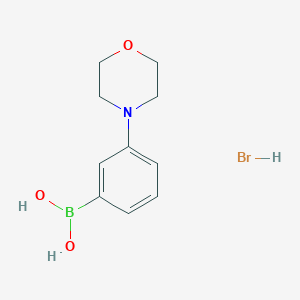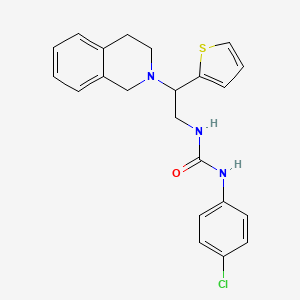![molecular formula C18H13N3OS2 B2354800 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 881561-79-1](/img/structure/B2354800.png)
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d]imidazol-2-yl group, which is a common structure in medicinal chemistry . It also contains a thiazolidin-4-one group, which is a type of heterocyclic compound containing sulfur and nitrogen.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzo[d]imidazol-2-yl and thiazolidin-4-one groups. For example, the benzo[d]imidazol-2-yl group might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the benzo[d]imidazol-2-yl and thiazolidin-4-one groups. For example, these groups might confer aromaticity and the ability to form hydrogen bonds, respectively .Scientific Research Applications
Microwave-Assisted Synthesis in Novel Compound Development
- Synthesis Methodology : This compound and similar derivatives are synthesized using microwave-assisted techniques, enhancing efficiency and yield in the production of novel functionalized hydantoin derivatives (Kamila, Ankati, & Biehl, 2011).
Anticancer Potential
- In Vitro Anticancer Activity : Derivatives of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one have demonstrated potent in vitro anticancer activity. Particularly, specific analogs showed significant growth inhibition against melanoma and ovarian cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Applications in Anti-Inflammatory and Analgesic Therapies
- Anti-Inflammatory and Analgesic Activities : Some derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties. The research indicates potential therapeutic applications in managing inflammation and pain (Rajanarendar, Sanjeev, & Thirupathaiah, 2020).
Antimicrobial Applications
- Antibacterial and Antifungal Potency : Research has shown that certain derivatives of this compound exhibit significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents. These compounds have shown better efficacy than standard drugs in some cases (Horishny et al., 2022).
Selective Metal Ion Detection
- Fluorescent Chemical Sensor : A derivative of this compound has been identified for its selective fluorescent quenching effect on Co2+, indicating its potential application as a fluorescent chemical sensor for specific metal ions (Li Rui-j, 2013).
Radio-sensitizing Agents in Cancer Therapy
- Radiosensitization in Cancer Treatment : Some derivatives have been studied for their role as radio-sensitizing agents, enhancing the effectiveness of radiation therapy in cancer treatment (Reddy et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-methylphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-5-4-6-12(9-11)21-17(22)15(24-18(21)23)10-16-19-13-7-2-3-8-14(13)20-16/h2-10,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZAESLVWOPRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)



![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)